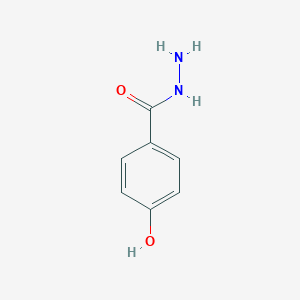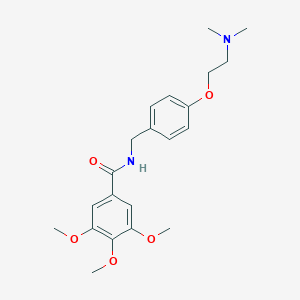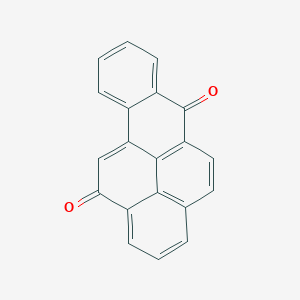
O-linoléyl-L-carnitine
Vue d'ensemble
Description
O-linoleyl-L-carnitine is a derivative of L-carnitine, where the acyl group is linoleyl. It is classified as an O-octadecadienoyl-L-carnitine, with the acyl group specified as linoleyl. This compound plays a significant role as a human metabolite and is found in human urine samples .
Applications De Recherche Scientifique
O-linoleyl-L-carnitine has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its function as a human metabolite.
Mécanisme D'action
Target of Action
O-linoleyl-L-carnitine, also known as Linoleoylcarnitine, is a naturally occurring long-chain acylcarnitine . It is a metabolite produced during metabolic reactions in humans
Mode of Action
It is known that carnitines play a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
O-linoleyl-L-carnitine is involved in the carnitine system, which has several functions, including the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis . It is also involved in the mitochondrial metabolism of fatty acids .
Pharmacokinetics
It is known that the concentrations of l-carnitine and its esters are maintained within relatively narrow limits for normal biological functioning . The homeostasis of carnitine is multifaceted with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .
Result of Action
It is known that carnitines play a crucial role in maintaining normal mitochondrial function . They are involved in fatty acid oxidation and maintenance of free CoA availability .
Action Environment
The action of O-linoleyl-L-carnitine can be influenced by various environmental factors. For instance, a study found that exogenous L-carnitine could ameliorate burn-induced cellular and mitochondrial injury of hepatocytes by restoring CPT1 activity . .
Analyse Biochimique
Biochemical Properties
O-linoleyl-L-carnitine is involved in the process of fatty acid oxidation . It is used to study long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and fatty acid oxidation disorders in fibroblasts . The interaction of O-linoleyl-L-carnitine with enzymes and proteins in these biochemical reactions is essential for the proper functioning of cellular metabolism.
Cellular Effects
The effects of O-linoleyl-L-carnitine on cells are primarily related to its role in fatty acid metabolism. By facilitating the transport of long-chain fatty acids into the mitochondria, O-linoleyl-L-carnitine plays a crucial role in energy production within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of O-linoleyl-L-carnitine involves its binding to specific biomolecules and its role in enzyme activation or inhibition. As an acylcarnitine, O-linoleyl-L-carnitine is involved in the transport of long-chain fatty acids across the mitochondrial membrane, a process that is crucial for beta-oxidation and energy production .
Metabolic Pathways
O-linoleyl-L-carnitine is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes and cofactors in this pathway, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
O-linoleyl-L-carnitine is transported into the mitochondria, where it plays a role in the oxidation of long-chain fatty acids . The distribution of O-linoleyl-L-carnitine within cells and tissues is likely influenced by its role in these metabolic processes.
Subcellular Localization
The subcellular localization of O-linoleyl-L-carnitine is primarily within the mitochondria, where it is involved in the transport of long-chain fatty acids for beta-oxidation . This localization is crucial for its activity and function in cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-linoleyl-L-carnitine typically involves the esterification of L-carnitine with linoleic acid. The reaction is catalyzed by enzymes or chemical catalysts under controlled conditions. The process requires precise temperature and pH control to ensure the formation of the desired ester bond.
Industrial Production Methods: Industrial production of L-carnitine, and by extension its derivatives like O-linoleyl-L-carnitine, often involves microbial fermentation. Bacteria such as Escherichia coli and Proteus species are used to produce L-carnitine from substrates like crotonobetaine or D-carnitine. The process involves optimizing various parameters, including pH, temperature, and substrate concentration, to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions: O-linoleyl-L-carnitine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Comparaison Avec Des Composés Similaires
- Linoleyl carnitine
- Octadecadienyl-L-carnitine
- Decadienylcarnitine
Comparison: O-linoleyl-L-carnitine is unique due to its specific acyl group, linoleyl, which imparts distinct biochemical properties. Compared to other acylcarnitines, it has a specific role in human metabolism and is found in urine samples. Its unique structure allows it to participate in specific metabolic pathways, making it a valuable compound for research and therapeutic applications .
Propriétés
IUPAC Name |
(3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3/b10-9-,13-12-/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLXQSQYKZWZCB-DQFWFXSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315971 | |
| Record name | Linoleoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36816-10-1 | |
| Record name | Linoleoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36816-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linoleoylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036816101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linoleoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Linoleoylcarnitine in Intralipid-mediated cardioprotection?
A: While Linoleoylcarnitine itself doesn't directly contribute to the cardioprotective effects of Intralipid, its presence provides valuable insights. Research suggests that Intralipid's cardioprotective mechanism involves the inhibition of mitochondrial complex IV by Palmitoylcarnitine, another fatty acid metabolite. [] This inhibition leads to the generation of reactive oxygen species (ROS), activating the reperfusion injury salvage kinases (RISK) pathway. [] Although Linoleoylcarnitine can inhibit complex IV, it doesn't reach sufficient tissue concentrations during early reperfusion to exert a significant effect. [] This highlights the importance of considering the kinetics and concentrations of different metabolites when studying their biological effects.
Q2: How does Eimeria acervulina infection affect Linoleoylcarnitine levels in chickens, and what does this reveal about the infection's impact?
A: Infection with Eimeria acervulina, a protozoan parasite, leads to significant alterations in the serum metabolome of chickens, including changes in Linoleoylcarnitine levels. [] This infection disrupts fatty acid metabolism and β-oxidation, as evidenced by changes in Linoleoylcarnitine, Stearoylcarnitine, and Palmitoylcarnitine. [] These metabolic shifts likely reflect the parasite's energy demands and its impact on the host's nutrient absorption and utilization. Further research could explore whether these metabolic changes contribute to disease pathogenesis or if they could be targeted for therapeutic intervention.
Q3: Does the consumption of Broussonetia papyrifera-fermented feed influence Linoleoylcarnitine levels in Taihe Black-bone Silky Fowl?
A: Yes, feeding Taihe Black-bone Silky Fowl with Broussonetia papyrifera-fermented feed significantly impacts their muscle Linoleoylcarnitine levels compared to those fed a normal chicken diet. [] This dietary intervention also alters other metabolites involved in histidine and linoleic acid metabolism. [] These findings suggest that specific dietary components can modulate metabolic pathways and influence the nutritional profile of muscle tissue. Further research is needed to elucidate the mechanisms underlying these changes and their potential implications for human health.
Q4: Are there differences in Linoleoylcarnitine levels in newborns exposed to preeclampsia in utero?
A: Yes, research has shown that infants born to mothers with preeclampsia have elevated levels of several acylcarnitines, including Linoleoylcarnitine, in their newborn screening tests. [] This suggests that maternal preeclampsia can significantly impact fetal metabolism, particularly fatty acid oxidation. This finding highlights the importance of considering maternal health factors when interpreting neonatal metabolic screening results and emphasizes the potential long-term consequences of in utero exposures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)


